molecular formula C15H13N5S B12046346 4-((4-Methylbenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-((4-Methylbenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12046346
M. Wt: 295.4 g/mol
InChI Key: USOWKTGPNVEWRD-RQZCQDPDSA-N
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Description

4-((4-Methylbenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylbenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-methylbenzaldehyde with 3-amino-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylbenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted triazole derivatives .

Scientific Research Applications

4-((4-Methylbenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Methylbenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the triazole ring in this compound imparts unique chemical properties, such as increased stability and versatility in reactions. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H13N5S

Molecular Weight

295.4 g/mol

IUPAC Name

4-[(E)-(4-methylphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N5S/c1-11-4-6-12(7-5-11)9-17-20-14(18-19-15(20)21)13-3-2-8-16-10-13/h2-10H,1H3,(H,19,21)/b17-9+

InChI Key

USOWKTGPNVEWRD-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3

Origin of Product

United States

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